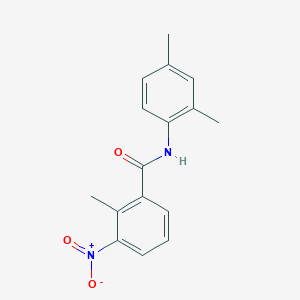
N-cyclooctyl-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(4-methylphenyl)acetamide, also known as ML352, is a small molecule drug that has been recently developed as a potential treatment for various diseases. ML352 has shown promising results in preclinical studies for the treatment of neuropathic pain, multiple sclerosis, and Parkinson's disease.
作用機序
The exact mechanism of action of N-cyclooctyl-2-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed that N-cyclooctyl-2-(4-methylphenyl)acetamide acts by modulating the activity of certain ion channels and receptors in the nervous system. N-cyclooctyl-2-(4-methylphenyl)acetamide has been shown to block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. N-cyclooctyl-2-(4-methylphenyl)acetamide has also been shown to activate the G protein-coupled receptor GPR55, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-cyclooctyl-2-(4-methylphenyl)acetamide has been found to reduce pain behaviors, modulate the immune response, and protect dopaminergic neurons. N-cyclooctyl-2-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-cyclooctyl-2-(4-methylphenyl)acetamide is its specificity for certain ion channels and receptors, which makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of N-cyclooctyl-2-(4-methylphenyl)acetamide is its low solubility, which can make it difficult to administer in vivo. Another limitation is the relatively low yield of the synthesis method, which can make it difficult to produce large quantities of the drug.
将来の方向性
There are several future directions for the research and development of N-cyclooctyl-2-(4-methylphenyl)acetamide. One potential direction is the optimization of the synthesis method to increase the yield and improve the solubility of the drug. Another potential direction is the development of more potent and selective analogs of N-cyclooctyl-2-(4-methylphenyl)acetamide. Additionally, further preclinical studies are needed to investigate the potential therapeutic applications of N-cyclooctyl-2-(4-methylphenyl)acetamide for other diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-cyclooctyl-2-(4-methylphenyl)acetamide is a promising small molecule drug that has shown potential for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-cyclooctyl-2-(4-methylphenyl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclooctyl-2-(4-methylphenyl)acetamide as a therapeutic agent.
合成法
The synthesis of N-cyclooctyl-2-(4-methylphenyl)acetamide involves a multi-step process that includes the reaction of cyclooctanone with para-tolylmagnesium bromide, followed by the reaction of the resulting cyclooctyl ketone with 2-bromoacetamide. The final step involves the reduction of the resulting N-cyclooctyl-2-(4-methylphenyl)acetamide with lithium aluminum hydride. The overall yield of this synthesis method is around 16%.
科学的研究の応用
N-cyclooctyl-2-(4-methylphenyl)acetamide has been extensively studied in preclinical models for the treatment of various diseases. In a mouse model of neuropathic pain, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to be effective in reducing pain behaviors without causing any adverse effects. In a mouse model of multiple sclerosis, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to reduce the severity of the disease by modulating the immune response. In a rat model of Parkinson's disease, N-cyclooctyl-2-(4-methylphenyl)acetamide was found to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
N-cyclooctyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14-9-11-15(12-10-14)13-17(19)18-16-7-5-3-2-4-6-8-16/h9-12,16H,2-8,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCRDZTXLQNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)


![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)





